Allyl-(1,1-dimethoxyprop-2-yl)amine

Description

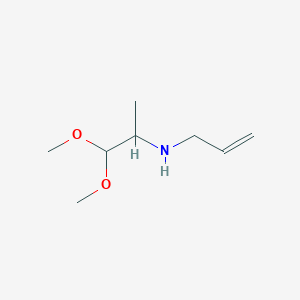

Allyl-(1,1-dimethoxyprop-2-yl)amine is a tertiary amine featuring an allyl group (–CH₂CH=CH₂) and a 1,1-dimethoxyprop-2-yl substituent. These compounds are pivotal in organic synthesis, catalysis, and materials science due to their tunable electronic properties and reactivity .

Properties

Molecular Formula |

C8H17NO2 |

|---|---|

Molecular Weight |

159.23 g/mol |

IUPAC Name |

1,1-dimethoxy-N-prop-2-enylpropan-2-amine |

InChI |

InChI=1S/C8H17NO2/c1-5-6-9-7(2)8(10-3)11-4/h5,7-9H,1,6H2,2-4H3 |

InChI Key |

DSGRIXACARFDTK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(OC)OC)NCC=C |

Origin of Product |

United States |

Comparison with Similar Compounds

Tautomeric Behavior

Compounds like Allyl-(5-pyridin-2-yl-[1,3,4]thiadiazol-2-yl)-amine exhibit dynamic tautomerism in solution. NMR studies reveal equilibria between exo-amino (type a) and endo-imino (type b) forms, with energy differences of –35.6 kJ/mol favoring the exo-amino tautomer . In contrast, Allyl-(4-phenyl-thiazol-2-yl)-amine lacks such tautomerism due to the thiazole ring’s rigidity .

DFT and NMR Insights

Density Functional Theory (DFT) calculations (B3LYP/6-31G*) show that nitrogen shielding constants vary significantly between tautomers. For example:

- N6 (amino) in Allyl-(5-pyridin-2-yl-thiadiazol-2-yl)-amine: –308 ppm (type a) vs. –225 ppm (type b) .

- Methoxy groups in this compound would likely increase electron density at nitrogen, reducing shielding compared to non-methoxy analogs.

Key Routes for Allyl-Substituted Amines

- Palladium-Catalyzed Allylic Amination : Used for Allyl-(5-pyridin-2-yl-thiadiazol-2-yl)-amine via reaction of allyl acetates with amines in CH₂Cl₂ .

- Click Chemistry : Dimethyl(1-phenyl-triazol-4-ylmethyl)amine is synthesized via copper-catalyzed azide-alkyne cycloaddition .

- Acid Cyclization : Linear thiocarbamyl-amidrazones cyclize to form thiadiazole derivatives under acetic acid conditions .

Q & A

Q. What are the most effective synthetic routes for preparing Allyl-(1,1-dimethoxyprop-2-yl)amine, and how can reaction yields be optimized?

- Methodological Answer : The synthesis of allylamine derivatives often involves palladium-catalyzed cross-coupling reactions or nucleophilic substitution. For example, potassium allyltrifluoroborates have been used in regioselective aroylation reactions to synthesize allylamines under microwave irradiation, achieving high regioselectivity and efficiency . The Leuckart reaction is another viable route for synthesizing secondary amines, where ketones are reductively aminated using ammonium formate or formamide under acidic conditions . Optimization strategies include adjusting temperature, solvent polarity (e.g., DMF vs. THF), and catalyst loading to improve yields.

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the compound’s structure, particularly the allyl and dimethoxypropyl moieties. Mass spectrometry (MS) provides molecular weight validation, while X-ray crystallography can resolve stereochemical ambiguities. For purity assessment, High-Performance Liquid Chromatography (HPLC) with UV detection is recommended, using a C18 column and acetonitrile/water mobile phase .

Q. What are the stability considerations for this compound under varying pH and temperature conditions?

- Methodological Answer : Stability studies should be conducted in buffered solutions (pH 3–11) at 25°C and 40°C. Monitor degradation via HPLC and track byproducts such as oxidized allyl groups or hydrolyzed dimethoxypropyl fragments. For long-term storage, inert atmospheres (N₂ or Ar) and low temperatures (–20°C) are advised to prevent oxidation and hydrolysis .

Advanced Research Questions

Q. How can density functional theory (DFT) models predict the electronic properties and reactivity of this compound?

- Methodological Answer : DFT calculations (e.g., B3LYP/6-311++G(d,p)) can analyze the molecule’s HOMO-LUMO gaps, charge distribution, and nucleophilic/electrophilic sites. Studies on similar amines show that exact-exchange terms in hybrid functionals improve thermochemical accuracy, with average deviations <3 kcal/mol for atomization energies . Solvent effects can be modeled using the Polarizable Continuum Model (PCM) to simulate reactivity in aqueous or organic environments .

Q. What mechanistic insights explain contradictory regioselectivity outcomes in allylamine functionalization reactions?

- Methodological Answer : Contradictions in regioselectivity (e.g., α- vs. γ-functionalization) often arise from competing electronic and steric effects. For example, palladium-catalyzed reactions with electron-deficient aryl halides favor γ-selectivity due to enhanced π-allyl stabilization, while steric hindrance from bulky ligands may shift selectivity to α-positions . Kinetic vs. thermodynamic control should be evaluated using variable-temperature NMR and computational transition-state analysis .

Q. How can equilibrium limitations in multi-step syntheses involving this compound be resolved?

- Methodological Answer : Unfavorable equilibria, such as retro-aldol or ring-opening reactions, can be addressed using acid-base strategies. For instance, in the synthesis of palau’amine analogs, adjusting pKa values of intermediates shifted equilibrium toward cyclization by stabilizing enolate intermediates . Continuous-flow reactors may also improve yields by rapidly removing byproducts (e.g., water or ammonia) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.